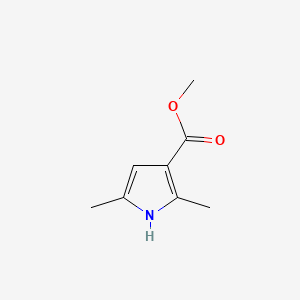

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5-4-7(6(2)9-5)8(10)11-3/h4,9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWZEJIISPYZPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343855 |

Source

|

| Record name | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69687-80-5 |

Source

|

| Record name | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical characteristics, provides established synthetic protocols, and outlines its known biological significance.

Core Chemical and Physical Properties

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol .[1] Key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 69687-80-5 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Melting Point | 115 °C | |

| Boiling Point | 294.3 ± 35.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 131.8 ± 25.9 °C |

Synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic core. The most common and adaptable methods for the synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate are the Knorr Pyrrole Synthesis and the Paal-Knorr Pyrrole Synthesis.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a classical and widely used method that involves the condensation of an α-amino-ketone with a β-ketoester.[2] For the specific synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, the logical precursors would be an α-aminoketone derived from acetone and a methyl acetoacetate derivative.

Proposed Starting Materials:

-

α-Amino-ketone precursor: 3-Amino-2-butanone (or its in situ generated equivalent).

-

β-Ketoester: Methyl acetoacetate.

Experimental Protocol:

A detailed experimental protocol for the Knorr synthesis of a related compound, diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate, can be adapted for this synthesis. The following is a generalized procedure:

-

Preparation of the α-amino-ketone (in situ): An α-oximino-ketone is typically prepared first by reacting the corresponding ketone with a nitrosating agent (e.g., sodium nitrite in acetic acid). This oxime is then reduced in the presence of the β-ketoester, often using zinc dust in acetic acid, to generate the α-amino-ketone in situ.

-

Condensation and Cyclization: The in situ generated α-amino-ketone then reacts with the β-ketoester. The reaction mixture is typically heated to facilitate condensation and subsequent cyclization to form the pyrrole ring.

-

Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis offers a more direct approach, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3] To synthesize the target molecule via this route, a specific 1,4-dicarbonyl precursor is required.

Proposed Starting Materials:

-

1,4-Dicarbonyl Compound: A 1,4-dicarbonyl compound with the appropriate substitution pattern, such as methyl 2-acetyl-3-oxobutanoate.

-

Amine Source: Ammonia or an ammonium salt (e.g., ammonium acetate).

Experimental Protocol:

-

Reaction Setup: The 1,4-dicarbonyl compound and the amine source are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Reaction Conditions: The mixture is typically heated under reflux for a period of time to drive the condensation and cyclization. The reaction progress can be monitored by thin-layer chromatography.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration. The crude product is then purified by recrystallization.

References

The Genesis of a Core Moiety: A Technical Guide to Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, a seemingly simple heterocyclic compound, represents a fundamental building block in the expansive field of medicinal chemistry. While the precise moment of its initial discovery is not prominently documented in historical records, its synthesis falls within the classic and well-established methodologies of pyrrole chemistry developed in the late 19th and early 20th centuries. This technical guide delves into the historical context of its synthesis, provides detailed experimental protocols for its preparation, and presents key characterization data. The enduring relevance of this pyrrole derivative lies in its role as a versatile scaffold in the synthesis of more complex molecules with significant biological activities.

Historical Context and Discovery

The discovery of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is intrinsically linked to the pioneering work on pyrrole synthesis by chemists such as Arthur Hantzsch and Ludwig Knorr in the late 1800s. While a singular "discovery" paper for this specific methyl ester is not readily identifiable, its synthesis is a direct application of these foundational reactions. The Hantzsch pyrrole synthesis, first described in 1887, provides a versatile method for the preparation of substituted pyrroles from α-haloketones, β-ketoesters, and ammonia or primary amines. Similarly, the Knorr pyrrole synthesis, developed in 1884, offers another powerful route utilizing α-amino-ketones and β-ketoesters.

It is highly probable that Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate was first synthesized as an analogue or homologue of other simple pyrrole esters during the systematic exploration of these newly discovered synthetic methods. For instance, the synthesis of the closely related ethyl ester, 2,5-dimethyl-3-carbethoxypyrrole, via the Hantzsch reaction was well-documented by the mid-20th century. The logical extension to the methyl ester would have been a straightforward adaptation of existing protocols. The primary historical significance of this compound, therefore, lies not in a dramatic discovery but in its embodiment of the robust and versatile chemistry of pyrroles that has enabled the development of a vast array of functionalized heterocyclic compounds.

Synthetic Protocols

The synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is most commonly achieved through the Hantzsch pyrrole synthesis. This method offers a reliable and straightforward route to the desired product from readily available starting materials.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis for this target molecule involves the condensation of methyl acetoacetate, an α-haloketone (such as chloroacetone), and ammonia.

Experimental Workflow: Hantzsch Pyrrole Synthesis

Caption: Workflow for the Hantzsch synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1 equivalent) and chloroacetone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Ammonia: To the stirred solution, add a solution of ammonia (e.g., ammonium hydroxide, an excess) dropwise. The addition should be controlled to manage any exotherm.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into cold water. The precipitated solid is collected by filtration. Alternatively, if no solid precipitates, the aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The collected solid or the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to afford pure Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

Quantitative Data and Characterization

The following table summarizes the key physicochemical and spectroscopic data for Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 134-137 °C |

| Boiling Point | Decomposes before boiling at atmospheric pressure |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform; sparingly soluble in water |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.30 (br s, 1H, NH), 6.35 (s, 1H, H-4), 3.75 (s, 3H, OCH₃), 2.45 (s, 3H, C2-CH₃), 2.20 (s, 3H, C5-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.8 (C=O), 139.5 (C-2), 127.8 (C-5), 115.2 (C-3), 110.1 (C-4), 50.8 (OCH₃), 13.2 (C2-CH₃), 12.5 (C5-CH₃) |

| IR (KBr, cm⁻¹) | ν: 3280-3150 (N-H stretch), 2950 (C-H stretch), 1680 (C=O stretch, ester), 1580, 1450 (C=C stretch, pyrrole ring) |

| Mass Spec (EI) | m/z (%): 153 (M⁺, 100), 122 (M⁺ - OCH₃, 85), 94 (60) |

Logical Relationships in Synthesis

The synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate can be understood through the logical progression of bond-forming and cyclization steps inherent to the Hantzsch synthesis.

Logical Diagram of Hantzsch Pyrrole Synthesis

Caption: Logical steps in the formation of the pyrrole ring via the Hantzsch synthesis.

Applications in Drug Development

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate serves as a crucial starting material and structural motif in the synthesis of a wide range of biologically active compounds. Its substituted pyrrole ring system is found in numerous pharmaceuticals. The methyl and carboxylate groups at the 2- and 3-positions, respectively, along with the hydrogen at the 4-position and the methyl at the 5-position, offer multiple sites for further functionalization. This allows medicinal chemists to systematically modify the core structure to optimize pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutic agents.

Conclusion

While the formal discovery of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate may not be a celebrated event in the annals of chemistry, its existence is a testament to the power and elegance of classical organic synthesis. The Hantzsch and Knorr reactions provided the foundational tools for its creation, and this simple pyrrole derivative continues to be a valuable component in the modern synthetic chemist's toolbox, particularly in the realm of drug discovery and development. Its straightforward synthesis, coupled with its potential for diverse chemical modification, ensures its continued relevance in the ongoing quest for new and improved therapeutics.

Structural Elucidation of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. The document details the expected spectroscopic data, outlines experimental protocols for its characterization, and presents a logical workflow for its structural verification.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 9.0 | br s | 1H | N-H |

| ~6.0 - 6.2 | s | 1H | C4-H |

| ~3.7 | s | 3H | O-CH₃ |

| ~2.4 | s | 3H | C5-CH₃ |

| ~2.2 | s | 3H | C2-CH₃ |

Solvent: CDCl₃. The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (ester) |

| ~135 | C2 |

| ~128 | C5 |

| ~115 | C3 |

| ~108 | C4 |

| ~51 | O-CH₃ |

| ~14 | C5-CH₃ |

| ~12 | C2-CH₃ |

Solvent: CDCl₃. The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 - 3400 | N-H Stretch |

| ~2900 - 3000 | C-H Stretch (aliphatic) |

| ~1680 - 1700 | C=O Stretch (ester) |

| ~1550 | C=C Stretch (pyrrole ring) |

| ~1200 - 1300 | C-O Stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 153 | [M]⁺ (Molecular Ion) |

| 122 | [M - OCH₃]⁺ |

| 94 | [M - COOCH₃]⁺ |

Ionization Method: Electron Ionization (EI). Fragmentation patterns can provide valuable structural information.

Experimental Protocols

The following protocols are generalized procedures for the spectroscopic analysis of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse sequence is typically sufficient. Key parameters to set include spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is standard.

-

-

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to specific protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [1][2]

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[2]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).[1][2]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1][2]

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.[3][4]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The nitrogen rule can be applied, which states that a molecular ion with an odd nominal mass will have an odd number of nitrogen atoms.[3]

-

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a synthesized organic compound like methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

Caption: A flowchart illustrating the key stages from synthesis to structural confirmation.

This guide serves as a foundational resource for the structural characterization of methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. The provided predicted data and experimental protocols offer a solid starting point for researchers engaged in the synthesis and analysis of this and related compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative. The information is compiled from various chemical databases and supplier information, offering a centralized resource for laboratory and research applications.

Core Physicochemical Data

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a solid organic compound.[1] Its core structure consists of a pyrrole ring substituted with two methyl groups and a methyl carboxylate group. The quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 69687-80-5 | [2][3] |

| Molecular Formula | C₈H₁₁NO₂ | [2][3] |

| Molecular Weight | 153.18 g/mol | [2][3] |

| Melting Point | 115 °C | [2] |

| Boiling Point | 294.3 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 131.8 ± 25.9 °C | [2] |

| Appearance | Solid | [1] |

| Water Solubility | Low solubility reported. | [1] |

| Organic Solvent Solubility | Soluble in solvents like ethanol and dichloromethane. | [1] |

| pKa | Data not available. Pyrrole itself is weakly acidic at the N-H position (pKa ≈ 16.5-17.5) and very weakly basic (pKa of conjugate acid ≈ -3.8).[4] | |

| logP | Data not available. |

Experimental Protocols

While specific experimental protocols for the determination of the above properties for Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate are not detailed in the reviewed literature, standard laboratory procedures are applicable. Below are generalized methodologies for key experiments.

1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this occurs over a narrow range.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover or similar), capillary tubes.

-

Methodology:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.

-

2. Boiling Point Determination (Distillation Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus: Distillation glassware (distilling flask, condenser, receiving flask), thermometer, heating mantle.

-

Methodology:

-

The compound is placed in the distilling flask along with boiling chips.

-

The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm of the distilling flask.

-

The liquid is heated until it boils, and its vapor rises into the condenser.

-

The temperature is recorded when it stabilizes as the liquid-vapor equilibrium is established, which corresponds to the boiling point at the given atmospheric pressure.

-

3. Solubility Assessment

-

Principle: Solubility is determined by adding a solute to a solvent until no more solute dissolves, creating a saturated solution.

-

Apparatus: Vials or test tubes, vortex mixer, analytical balance.

-

Methodology:

-

A pre-weighed amount of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is added to a known volume of the solvent (e.g., water, ethanol) at a specific temperature.

-

The mixture is agitated (e.g., using a vortex mixer) for a set period to ensure equilibrium is reached.

-

The sample is visually inspected for any undissolved solid.

-

If the solid dissolves completely, more solute is added incrementally until saturation is observed. The solubility can then be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL).[1]

-

Visualized Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a synthesized chemical compound like Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

Caption: Generalized workflow for synthesis and physicochemical characterization.

References

- 1. Methyl 2,5-Dimethyl-1H-pyrrole-3-carboxylate: Chemical Properties, Applications, Safety Data & Reliable China Supplier [pipzine-chem.com]

- 2. Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS 69687-80-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, synthesis, and its significant role as a precursor to the potent L-type calcium channel activator, FPL 64176.

Core Compound Information

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active molecules, including natural products and synthetic drugs.[1] This compound, with its specific substitution pattern, serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry.

Physicochemical Properties

A summary of the key quantitative data for Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is presented in the table below.

| Property | Value | Source |

| CAS Number | 69687-80-5 | [2] |

| Molecular Formula | C₈H₁₁NO₂ | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| Melting Point | 115-118 °C | [3] |

| Boiling Point | 294.3 ± 35.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 131.8 ± 25.9 °C | [4] |

Synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

The synthesis of substituted pyrroles can be achieved through various methods, with the Paal-Knorr and Hantzsch syntheses being two of the most common.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring. This method is highly efficient for the preparation of substituted pyrroles.

Conceptual Workflow for Paal-Knorr Synthesis

Caption: Paal-Knorr synthesis workflow.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is another classical method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.

Conceptual Workflow for Hantzsch Synthesis

Caption: Hantzsch synthesis workflow.

Application in Drug Development: Synthesis of FPL 64176

The primary significance of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate in drug development lies in its role as a key intermediate in the synthesis of Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate , also known as FPL 64176 . FPL 64176 is a potent and selective L-type calcium channel activator that does not belong to the dihydropyridine class of calcium channel modulators.

Experimental Protocol: Synthesis of FPL 64176

The synthesis of FPL 64176 from Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate involves a Friedel-Crafts acylation reaction.

Materials:

-

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

-

2-(Phenylmethyl)benzoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

In a separate flask, dissolve 2-(phenylmethyl)benzoyl chloride in anhydrous dichloromethane.

-

Add the 2-(phenylmethyl)benzoyl chloride solution dropwise to the pyrrole-AlCl₃ mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitoring by TLC is recommended).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure FPL 64176.

Synthesis Workflow of FPL 64176

Caption: Synthesis of FPL 64176.

Biological Activity of FPL 64176: L-type Calcium Channel Activation

FPL 64176 is a valuable pharmacological tool for studying L-type voltage-gated calcium channels (CaV1.x). It acts as a potent activator by increasing the probability of channel opening and prolonging the mean open time. This leads to an enhanced influx of calcium ions (Ca²⁺) into the cell, which can trigger various downstream cellular responses.

Signaling Pathway of FPL 64176

The mechanism of action of FPL 64176 involves direct modulation of the L-type calcium channel, leading to increased intracellular calcium concentrations.

Caption: FPL 64176 signaling pathway.

Experimental Protocol: In Vitro Calcium Flux Assay

The activity of L-type calcium channel activators like FPL 64176 can be assessed using a calcium flux assay in a suitable cell line expressing these channels (e.g., HEK293 cells stably expressing CaV1.2).

Materials:

-

Cells expressing L-type calcium channels

-

Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

FPL 64176 stock solution (in DMSO)

-

L-type calcium channel blocker (e.g., nifedipine or verapamil) for control

-

Ionomycin for positive control (maximum calcium influx)

-

EGTA for negative control (calcium chelation)

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the cell culture medium and wash the cells with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37 °C in the dark.

-

-

Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

-

Compound Addition:

-

Prepare serial dilutions of FPL 64176 in HBSS.

-

Add the FPL 64176 dilutions to the respective wells. Include wells with a vehicle control (DMSO), a positive control (ionomycin), and a negative control (pre-incubation with a channel blocker before adding FPL 64176).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the vehicle control.

-

Plot the dose-response curve and calculate the EC₅₀ value for FPL 64176.

-

Experimental Workflow for Calcium Flux Assay

Caption: Calcium flux assay workflow.

Conclusion

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a valuable and versatile chemical intermediate. While it does not appear to possess significant intrinsic biological activity based on currently available public information, its role as the direct precursor to the potent L-type calcium channel activator FPL 64176 makes it a compound of high interest to researchers in drug discovery and development. The synthetic routes to this pyrrole derivative are well-established, and its application in the synthesis of FPL 64176 provides a critical tool for the investigation of calcium signaling pathways and the development of new therapeutic agents targeting these channels.

References

The Expanding Therapeutic Potential of Novel Pyrrole Derivatives: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of novel pyrrole derivatives, offering crucial insights for researchers, scientists, and drug development professionals. The pyrrole scaffold, a fundamental heterocyclic moiety, continues to be a cornerstone in the design of new therapeutic agents due to its remarkable versatility and presence in numerous biologically active compounds.[1] This document summarizes the latest findings on the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Anticancer Activity of Novel Pyrrole Derivatives

Pyrrole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer.[2][3][4] Their mechanisms of action are diverse and include the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the Hedgehog and EGFR/VEGFR pathways.[5][6][7][8]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of several novel pyrrole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Aroyl-1,4-diarylpyrrole | Compound 10 | KU812 (CML) | < 1 | [9][10][11] |

| 3-Aroyl-1,4-diarylpyrrole | Compound 10 | LAMA84 (CML) | < 1 | [9][10][11] |

| 3-(Substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole | Compound 3f | A375 (Melanoma) | 8.2 | [12] |

| 3-(Substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole | Compound 3f | CT-26 (Colon) | 10.5 | [12] |

| 3-(Substituted aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole | Compound 3g | CHO (Ovarian) | 8.2 | [12] |

| Aroylpyrrole-based HDAC6 inhibitor | Compound 10g | HeLa (Cervical) | 0.21 | [13] |

| Aroylpyrrole-based HDAC6 inhibitor | Compound 10g | SiHa (Cervical) | 0.35 | [13] |

Signaling Pathway Inhibition: Hedgehog and EGFR/VEGFR

Novel pyrrole derivatives have been shown to potently inhibit key signaling pathways implicated in cancer progression. For instance, certain 3-aroyl-1-arylpyrrole derivatives have been found to suppress the Hedgehog signaling pathway, which is crucial for the growth of certain tumors.[7] Furthermore, pyrrolo[2,3-d]pyrimidines are a class of pyrrole derivatives that have been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, both of which are critical drivers of tumor growth and angiogenesis.[5][6]

Antimicrobial Activity of Novel Pyrrole Derivatives

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents.[14] Pyrrole derivatives, particularly those fused with other heterocyclic rings like pyrimidine, have shown promising antibacterial and antifungal activities.[14][15]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrrole derivatives against various pathogenic microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrrole-pyrimidine hybrid | Pyrrolopyrimidine-triazole hybrid | Staphylococcus aureus | 5.0 - 33.8 | [15] |

| Pyrrole-pyrimidine hybrid | Pyrrolopyrimidine-triazole hybrid | Escherichia coli | 5.0 - 33.8 | [15] |

| Pyrrolyl benzamide | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Staphylococcus aureus | 3.12 - 12.5 | [15] |

| Pyrrolyl benzamide | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Escherichia coli | 3.12 - 12.5 | [15] |

| Halogenated Pyrrolopyrimidine | 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (bromo derivative) | Staphylococcus aureus | 8 | [16] |

| Halogenated Pyrrolopyrimidine | 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (iodo derivative) | Staphylococcus aureus | 8 | [16] |

| Pyrrole-thiazole derivative | Compound 3d | Escherichia coli | 16 | [2] |

| Pyrrole-thiazole derivative | Compound 3d | Staphylococcus aureus | 16 | [2] |

Anti-inflammatory and Neuroprotective Activities

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Pyrrole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[17][18] Additionally, certain pyrrole derivatives have exhibited neuroprotective effects in models of neurotoxicity, suggesting their potential in treating neurodegenerative diseases.[1][19][20]

Quantitative Anti-inflammatory and Neuroprotective Data

| Compound Class | Biological Activity | Assay/Model | Key Finding | Reference |

| 1,5-Diarylpyrrole | COX-2 Inhibition | In vitro enzyme assay | IC50 values in the low micromolar range | [17] |

| Pyrrolizine derivative | COX-1 Inhibition | In vitro enzyme assay | IC50 = 2.45–5.69 µM | [18] |

| Pyrrolizine derivative | COX-2 Inhibition | In vitro enzyme assay | IC50 = 0.85–3.44 µM | [18] |

| 1,5-Diaryl pyrrole | Neuroprotection | 6-OHDA-induced neurotoxicity in PC12 cells | Reversed cytotoxicity at 0.1-5 µM | [19][20] |

| Pyrrole-2-carbaldehyde | Neuroprotection | Oxygen-glucose deprivation in PC12 cells | Displayed neuroprotective activity | [1] |

Modulation of Inflammatory and Neuroprotective Signaling Pathways

The anti-inflammatory effects of some pyrrole derivatives are attributed to their ability to modulate key signaling pathways such as the NF-κB pathway. In the context of neuroprotection, pyrrole derivatives have been shown to regulate the Nrf2 and NF-κB signaling pathways, which are critical in the cellular response to oxidative stress and inflammation.[1][21][22][23]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activity of novel pyrrole derivatives.

Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[24]

-

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test pyrrole derivatives dissolved in DMSO (10 mM stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[25]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[25]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

-

Antimicrobial Activity: Agar Disc Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[26]

-

Materials:

-

Petri dishes with Mueller-Hinton agar

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Sterile filter paper discs (6 mm in diameter)

-

Test pyrrole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic discs (e.g., Ciprofloxacin)

-

Negative control discs (solvent only)

-

Sterile swabs

-

Incubator

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the bacterial suspension over the entire surface of the Mueller-Hinton agar plate using a sterile swab.

-

Disc Application: Aseptically place the filter paper discs impregnated with the test compounds, positive control, and negative control onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters.

-

Signaling Pathway Analysis: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.[27]

-

Materials:

-

Cell lysates treated with pyrrole derivatives

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the target proteins, e.g., p-EGFR, total EGFR, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and detect the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

-

Conclusion

The diverse biological activities of novel pyrrole derivatives underscore their significant therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance these promising compounds from the laboratory to the clinic. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the development of next-generation therapies for a wide range of diseases.

References

- 1. Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. redalyc.org [redalyc.org]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]

- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Aroyl-1,4-diarylpyrroles Inhibit Chronic Myeloid Leukemia Cell Growth through an Interaction with Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Aroyl-1,4-diarylpyrroles Inhibit Chronic Myeloid Leukemia Cell Growth through an Interaction with Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anti-cervical cancer activity of aroylpyrrole-based derivatives as potent histone deacetylase 6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchhub.com [researchhub.com]

- 25. benchchem.com [benchchem.com]

- 26. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. CST | Cell Signaling Technology [cellsignal.com]

The Therapeutic Potential of Substituted Pyrroles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, represents a cornerstone in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the current landscape of substituted pyrroles in drug discovery, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents, as well as receptor modulators. This document details key experimental protocols, presents quantitative biological data for comparative analysis, and visualizes critical signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Therapeutic Applications of Substituted Pyrroles

Substituted pyrroles have demonstrated a remarkable breadth of biological activities, leading to their investigation and development for a wide range of therapeutic indications.

Anticancer Activity

The pyrrole moiety is a key component in several approved and investigational anticancer drugs. These compounds often function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

One of the most notable examples is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. Sunitinib's structure features a substituted pyrrole ring linked to an oxindole moiety. It exerts its anticancer effects by inhibiting several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby blocking tumor angiogenesis and cell proliferation.

Another important class of anticancer agents is the pyrrolo[1,2-a]quinoxalines. These fused heterocyclic systems have shown potent inhibitory activity against human protein kinase CK2, a key regulator of cell growth, proliferation, and survival.[1] Inhibition of CK2 is a promising strategy for cancer therapy, and pyrrolo[1,2-a]quinoxalines represent a promising scaffold for the development of novel CK2 inhibitors.[1]

Furthermore, various 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have been synthesized and evaluated for their anticancer activity against a range of cancer cell lines. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl rings significantly influence their cytotoxic potency.[2]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted pyrroles have shown significant promise in this area, with both natural and synthetic derivatives exhibiting potent antibacterial and antifungal properties.

Pyrrolnitrin , a natural product isolated from Pseudomonas pyrrocinia, is a classic example of a pyrrole-based antifungal agent. It and its analogs have been the subject of extensive synthetic and medicinal chemistry efforts.

Numerous studies have explored the synthesis of novel pyrrole derivatives with antimicrobial activity. For instance, a series of substituted pyrroles and their fused pyrimidine and triazine forms have been shown to inhibit the growth of important human pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus fumigatus.[3][4][5] The mechanism of action for some of these compounds involves interaction with microbial DNA.[3][4][5]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Substituted pyrroles have been investigated as potential anti-inflammatory agents, primarily through their ability to inhibit pro-inflammatory enzymes.

Certain pyrrolecarboxylic acid derivatives have demonstrated anti-inflammatory activity superior to that of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[6] Their mechanism of action is attributed to the inhibition of prostaglandin synthesis.[6]

Receptor Modulation

Substituted pyrroles can also act as modulators of various receptors, influencing a range of physiological processes. For example, certain heteroaryl-pyrrolidinones have been identified as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M1 (mAChR M1), a target for cognitive disorders like Alzheimer's disease.[7]

Additionally, pyrrole-oxindole derivatives have been developed as progesterone receptor (PR) modulators, with potential applications in female healthcare, including contraception and the treatment of endometriosis.[8]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of various substituted pyrrole derivatives, providing a basis for comparison and further structure-activity relationship studies.

Table 1: Anticancer Activity of Substituted Pyrroles (IC50 Values)

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-substituted pyrrole-based scaffolds | Compound 1 (with tropolone ring) | L1210, CEM, HeLa | 10-14 | [9] |

| 3-Benzoyl-4-phenyl-1H-pyrroles | cpd 19 (3,4-dimethoxy phenyl at C4) | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | [2] |

| 3-Benzoyl-4-phenyl-1H-pyrroles | cpd 21 (3,4-dimethoxy phenyl at C4) | HepG2, DU145, CT-26 | 0.5 - 0.9 | [2] |

| 3-Benzoyl-4-phenyl-1H-pyrroles | cpd 15 | A549 | 3.6 | [2] |

| Pyrrolo[1,2-a]quinoxalines | 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c) | (CK2 inhibition) | 0.049 | [1] |

Table 2: Antimicrobial Activity of Substituted Pyrroles (MIC Values)

| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1,2,3,4-tetrasubstituted pyrroles | Compounds 4, 11, 12 | S. aureus, B. cereus | (Promising activity) | [10] |

| Fused Pyrroles | Compound 2a, 3c, 4d | Gram-positive bacteria, C. albicans | (Effective) | [3][4][5] |

| Fused Pyrroles | Compound 5c | Gram-negative bacteria | (Effective) | [3][4][5] |

| Fused Pyrroles | Compound 5a, 3c | A. fumigatus, F. oxysporum | (Effective) | [3][4][5] |

| Benzimidazole-substituted pyrroles | Compound 68 | MDA-MB-435 melanoma | (62.46% inhibition at 10 µM) | [6] |

| Pyrrolecarboxamides | Derivatives | Target Cells | (Good antiproliferative, low cytotoxicity) | [6] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of representative substituted pyrroles and for key biological assays used to evaluate their therapeutic potential.

Synthesis of Substituted Pyrroles

3.1.1. Paal-Knorr Pyrrole Synthesis

This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

-

Materials:

-

1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)

-

Primary amine (e.g., aniline)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (e.g., HCl) (optional)

-

-

Procedure:

-

In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents) in the chosen solvent.

-

If using a catalyst, add a catalytic amount (e.g., 1-2 drops of concentrated HCl).

-

Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyrrole.

-

3.1.2. Hantzsch Pyrrole Synthesis

This is a multi-component reaction involving an α-halo ketone, a β-ketoester, and a primary amine or ammonia.

-

Materials:

-

α-Haloketone (e.g., chloroacetone)

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Primary amine (e.g., benzylamine) or ammonia

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

-

-

Procedure:

-

In a round-bottom flask, dissolve the β-ketoester (1.0 equivalent) and the primary amine or ammonia (1.0 equivalent) in the solvent.

-

Add the base (1.0 equivalent) to the mixture and stir at room temperature for 30 minutes.

-

Add the α-haloketone (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Biological Assays

3.2.1. MTT Assay for Anticancer Activity

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

-

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microtiter plates

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

3.2.2. Kirby-Bauer Disk Diffusion Method for Antibacterial Susceptibility

This method assesses the susceptibility of bacteria to antimicrobial agents.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Sterile saline or broth

-

Paper disks impregnated with known concentrations of the test compounds

-

Standard antibiotic disks (positive control)

-

Blank disks (negative control)

-

-

Procedure:

-

Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

-

Allow the plate to dry for a few minutes.

-

Using sterile forceps, place the paper disks impregnated with the test compounds, positive control, and negative control onto the agar surface, ensuring they are evenly spaced.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone of inhibition indicates the susceptibility of the bacterium to the compound.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the therapeutic applications of substituted pyrroles. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

Caption: General workflow for the discovery and development of novel pyrrole-based therapeutic agents.

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by Sunitinib.

Caption: Inhibition of the Protein Kinase CK2 signaling pathway by substituted pyrroloquinoxalines.

Conclusion

Substituted pyrroles continue to be a rich source of inspiration for the development of novel therapeutic agents. Their synthetic tractability and diverse biological activities make them a highly attractive scaffold for medicinal chemists. The examples highlighted in this guide, from kinase inhibitors in oncology to novel antimicrobial and anti-inflammatory agents, underscore the broad therapeutic potential of this heterocyclic core. The provided experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field, aiming to facilitate the design and development of the next generation of pyrrole-based drugs. As our understanding of the complex signaling pathways involved in disease progresses, the rational design of substituted pyrroles targeting specific molecular interactions will undoubtedly lead to the discovery of more effective and safer medicines.

References

- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of pyrrolnitrin and related halogenated phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of human serum butyrylcholinesterase and its inhibition by a novel experimental Alzheimer therapeutic, bisnorcymserine | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and fungicidal activity of novel analogues of pyrrolnitrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. Its derivatives have shown significant biological activities, including the potentiation of L-type calcium channels and antimicrobial effects. This technical guide provides a comprehensive review of the synthesis, spectroscopic characterization, and known biological activities of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, with a focus on its potential applications in drug discovery and development. Detailed experimental protocols for its synthesis are presented, alongside a thorough compilation of its quantitative data. Furthermore, this document elucidates the signaling pathway associated with its calcium channel modulation activity.

Introduction

Pyrrole and its derivatives are a class of nitrogen-containing five-membered heterocyclic compounds that are ubiquitous in natural products and synthetic pharmaceuticals. The pyrrole ring is a crucial pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, as a substituted pyrrole, represents a valuable building block for the synthesis of more complex molecules with tailored biological functions. A notable derivative, FPL 64176 (methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate), is a well-characterized L-type calcium channel activator, highlighting the potential of this scaffold in the development of cardiovascular drugs.[1] This guide aims to consolidate the current knowledge on the synthesis, properties, and biological relevance of the core molecule, Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

Synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

The synthesis of substituted pyrroles can be achieved through various classical methods, with the Paal-Knorr and Hantzsch pyrrole syntheses being the most prominent.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a straightforward and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[2][3]

General Reaction Scheme:

Paal-Knorr Pyrrole Synthesis Overview.

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol describes a general procedure for the synthesis of a substituted pyrrole, which can be adapted for Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

-

Materials:

-

1,4-dicarbonyl compound (e.g., a substituted hexane-2,5-dione) (1.0 equiv)

-

Primary amine or ammonia source (e.g., ammonium acetate) (1.1-1.5 equiv)

-

Solvent (e.g., ethanol, acetic acid, or solvent-free)

-

Catalyst (optional, e.g., acetic acid, iodine, Lewis acids)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound and the primary amine or ammonia source.

-

Add the solvent and catalyst (if any).

-

Heat the reaction mixture to reflux for a specified time (e.g., 15 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. Otherwise, perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[4]

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted pyrrole.

-

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[5] This method provides a versatile route to highly substituted pyrroles.

General Reaction Scheme:

Hantzsch Pyrrole Synthesis Overview.

Experimental Protocol: Hantzsch Synthesis of a Substituted Pyrrole

This protocol outlines the general steps for a Hantzsch pyrrole synthesis.

-

Materials:

-

β-ketoester (1.0 equiv)

-

Ammonia or primary amine (1.0 equiv)

-

α-haloketone (1.0 equiv)

-

Solvent (e.g., ethanol, acetic acid)

-

-

Procedure:

-

Dissolve the β-ketoester and the α-haloketone in the chosen solvent in a reaction flask.

-

Add the ammonia or primary amine to the solution. The reaction may be exothermic.

-

Stir the reaction mixture at room temperature or with heating, monitoring its progress by TLC.

-

Upon completion, perform a suitable workup, which may include neutralization, extraction with an organic solvent, and washing.

-

Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

-

Spectroscopic Data and Physical Properties

The following tables summarize the key physical and spectroscopic data for Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

Table 1: Physical Properties of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | [6] |

| Molecular Weight | 153.18 g/mol | [6] |

| CAS Number | 69687-80-5 | [6] |

| Appearance | Solid | |

| Melting Point | 85-89 °C | [7] |

Table 2: Spectroscopic Data of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate and Related Compounds

| Spectroscopy | Data | Reference |

| ¹H NMR | Data for related compounds show characteristic peaks for methyl groups on the pyrrole ring (around 2.1-2.5 ppm), the pyrrole ring proton (around 5.8-6.5 ppm), the ester methyl group (around 3.7 ppm), and the NH proton (a broad singlet around 8.0-9.0 ppm). | [4][8] |

| ¹³C NMR | Spectra of similar pyrrole esters show signals for the methyl carbons (around 10-15 ppm), the ester methyl carbon (around 50 ppm), the pyrrole ring carbons (in the range of 105-140 ppm), and the carbonyl carbon of the ester (around 165 ppm). | [4] |

| IR (Infrared) | Characteristic absorption bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), the C=O stretch of the ester (around 1680-1700 cm⁻¹), and C=C and C-N stretches of the pyrrole ring. | [4] |

| Mass Spec (MS) | The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |

Biological Activities and Mechanism of Action

Calcium Channel Activation

Derivatives of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate have been identified as potent activators of L-type voltage-gated calcium channels (VGCCs). A prominent example is FPL 64176, which is a non-dihydropyridine compound that significantly enhances the macroscopic inward current through L-type calcium channels.[1]

Mechanism of Action:

FPL 64176 modulates the gating properties of the L-type calcium channel, specifically the Cav1.2 α1 subunit. It prolongs the open time of the channel and slows down its deactivation. This leads to an increased influx of Ca²⁺ into the cell upon depolarization. The binding site for FPL 64176 on the channel is distinct from that of other known calcium channel modulators like dihydropyridines, verapamil, and diltiazem.

Signaling Pathway: L-type Calcium Channel-Mediated Calcium Influx

L-type calcium channel activation pathway.

Antimicrobial Activity

Various derivatives of the pyrrole scaffold have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes. The specific antimicrobial profile of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate itself is an area of ongoing research.

Table 3: Antimicrobial Activity of Pyrrole Derivatives

| Compound/Derivative | Organism | Activity (MIC) | Reference |

| Pyrrole Chalcone Derivatives | S. aureus, E. coli | Good activity | [8] |

| Substituted Pyrroles | C. albicans | Significant activity |

Conclusion

Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a valuable heterocyclic compound with significant potential in drug discovery. Its straightforward synthesis via established methods like the Paal-Knorr and Hantzsch reactions makes it an accessible starting material. The demonstrated biological activities of its derivatives, particularly as potent L-type calcium channel activators and as antimicrobial agents, underscore the importance of this scaffold in medicinal chemistry. Further exploration of the structure-activity relationships of its derivatives is warranted to develop novel therapeutics with improved efficacy and selectivity. This technical guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the chemical and biological properties of this versatile molecule.

References

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. acgpubs.org [acgpubs.org]

- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of Dimethyl-pyrrole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of dimethyl-pyrrole carboxylates, a class of heterocyclic compounds with significant applications in organic synthesis and medicinal chemistry. These compounds serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, including porphyrins and kinase inhibitors. Understanding their chemical behavior is crucial for their effective utilization in research and drug development.

Core Reactivity Profile

The reactivity of the pyrrole ring in dimethyl-pyrrole carboxylates is significantly influenced by the interplay of the electron-donating methyl groups and the electron-withdrawing carboxylate groups. The nitrogen atom's lone pair of electrons contributes to the aromaticity of the five-membered ring, making it electron-rich and susceptible to electrophilic attack. The positions of the substituents dictate the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

Dimethyl-pyrrole carboxylates readily undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and formylation. The electron-donating methyl groups activate the pyrrole ring, while the electron-withdrawing carboxylate groups are deactivating and direct incoming electrophiles to specific positions. For instance, in the case of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, also known as Knorr's pyrrole, electrophilic substitution occurs at the remaining unsubstituted positions on the ring or on the methyl groups, depending on the reaction conditions.[1][2]

Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic rings, including pyrroles.[3][4][5] The Vilsmeier reagent, typically generated from phosphoryl chloride and a formamide like N,N-dimethylformamide (DMF), acts as the electrophile. The reaction with N-substituted 2,5-dimethylpyrroles can lead to the introduction of a formyl group at the 3-position.[6]

Halogenation: Bromination of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate with excess bromine or N-bromosuccinimide can lead to the formation of a 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate, indicating that under certain conditions, both substitution on the methyl group and oxidation of the pyrrole ring can occur.[1][2]

Oxidation

The pyrrole ring is susceptible to oxidation, and the presence of methyl groups can be a focal point for oxidative functionalization. Oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the regioselective oxidation of methyl groups on the pyrrole ring. For example, 4-methylpyrrole-2-carboxylates can be oxidized at the 4-methyl group.

Reduction

The pyrrole ring of dimethyl-pyrrole carboxylates can be reduced to the corresponding pyrrolidine derivatives through catalytic hydrogenation. This transformation is valuable in the synthesis of saturated heterocyclic scaffolds. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. For instance, N-Boc-protected methyl pyrrole-3-carboxylates can be hydrogenated over a Pd/C catalyst.[7] The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4).[8][9][10][11][12]

Hydrolysis and Decarboxylation

The ester groups of dimethyl-pyrrole carboxylates can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids. Subsequent decarboxylation can be achieved by heating, often in the presence of a catalyst, to afford pyrroles with fewer substituents. For example, the hydrolysis of 2,4-dimethyl-3,5-bisalkoxycarbonylpyrrole with a strong alkali followed by thermal decarboxylation is a known method for the preparation of 2,4-dimethylpyrrole.[13]

Stability Profile

The stability of dimethyl-pyrrole carboxylates is a critical factor in their synthesis, storage, and application. The aromatic nature of the pyrrole ring imparts a degree of thermal stability. However, they can be susceptible to degradation under certain conditions.

Thermal Stability: The thermal stability of pyrrole esters is generally considered to be good. However, specific decomposition temperatures will vary depending on the substitution pattern.

Photostability: Pyrrole-containing compounds can undergo photodegradation through direct or indirect mechanisms.[14] The rate and pathway of photodegradation are highly dependent on the nature and position of the substituents on the pyrrole ring.

pH Stability: The ester functionalities are prone to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is dependent on the pH of the medium. The pyrrole ring itself is generally stable under neutral and basic conditions but can be susceptible to polymerization or degradation in the presence of strong acids.

Enzymatic Stability: Ester groups can be hydrolyzed by esterases, which is a relevant consideration in biological applications. The susceptibility to enzymatic degradation depends on the specific esterase and the steric and electronic properties of the pyrrole carboxylate.

Quantitative Data Summary